

Spectroscopic Properties of C.I. Reactive Yellow 185: A Technical Guide

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Compound of Interest

Compound Name: Reactive yellow 185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, C.I. **Reactive Yellow 185**. Due to the limited availability of specific experimental data in the public domain for this particular dye, this guide also outlines detailed, generalized experimental protocols for obtaining the requisite spectroscopic data, based on established methodologies for similar reactive azo dyes.

Introduction to C.I. Reactive Yellow 185

C.I. **Reactive Yellow 185** is a synthetic azo dye, appearing as a green-light yellow or orange powder, utilized across various industries including textiles, paper, plastics, and cosmetics.^[1]^[2]^[3]^[4] Its reactive nature allows it to form covalent bonds with substrates, providing strong and lasting coloration.^[4] Understanding its spectroscopic profile is crucial for quality control, research into its properties, and potential new applications.

Table 1: General Properties of C.I. **Reactive Yellow 185**

Property	Value	Reference
C.I. Name	Reactive Yellow 185	[1]
CAS Number	111211-44-0	[1][3][5]
Molecular Formula	C ₂₇ H ₂₄ ClK ₃ N ₈ O ₁₅ S ₄	[1]
Molecular Weight	981.53 g/mol	[1]
Chemical Class	Azo Dye	[1]
Appearance	Green-light yellow / Orange powder	[1][4]

Spectroscopic Data

While specific, verified spectroscopic data for C.I. **Reactive Yellow 185** is not readily available in the surveyed literature, this section outlines the expected data presentation based on the analysis of similar azo dyes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λ_{max}), which corresponds to the color of the dye. For a yellow dye, the λ_{max} is expected in the violet-blue region of the spectrum. A study on an unspecified "reactive yellow dye" reported a λ_{max} at 410 nm, which may be indicative for this class of dyes.[6]

Table 2: UV-Visible Spectroscopic Data for C.I. **Reactive Yellow 185**

Parameter	Value
Solvent	Deionized Water
λ_{max} (nm)	Data not available in searched literature. (Expected ~400-420 nm)
Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Data not available in searched literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Reactive Yellow 185** is expected to show characteristic peaks for azo groups, sulfonic acid groups, aromatic rings, and other functional moieties present in its complex structure.

Table 3: Expected FT-IR Characteristic Peaks for C.I. **Reactive Yellow 185**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400	O-H Stretch	Hydroxyl, Water
~3100-3000	C-H Stretch	Aromatic
~1600-1580	C=C Stretch	Aromatic Ring
~1500-1450	N=N Stretch	Azo Group
~1200-1150 & ~1050-1000	S=O Stretch	Sulfonic Acid Salts
~850-750	C-H Bend	Aromatic Substitution
~700-600	C-Cl Stretch	Chloro-triazine Ring
Note:	This table is illustrative. Actual peak positions may vary.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms in the molecule.

Table 4: Expected NMR Data for C.I. **Reactive Yellow 185**

Nucleus	Chemical Shift (δ) Range (ppm)	Expected Proton/Carbon Environments
^1H NMR	6.5 - 8.5	Aromatic protons
3.5 - 4.5	Protons on ethyl group	
2.0 - 2.5	Methyl protons	
^{13}C NMR	160 - 180	Carbonyl carbons
110 - 150	Aromatic and triazine ring carbons	
40 - 60	Ethyl group carbons	
10 - 20	Methyl carbon	
Note:	This table is illustrative and based on general chemical shift ranges.	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. **Reactive Yellow 185**.

UV-Visible Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of C.I. **Reactive Yellow 185** in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with deionized water to be used as the blank reference.
- **Measurement:** Record the absorbance spectrum of the dye solution from 200 to 800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the molar absorptivity (ϵ) if the exact concentration (c) and

path length (l) are known.

UV-Vis Spectroscopy Experimental Workflow.

FT-IR Spectroscopy Protocol

- Sample Preparation (ATR): Place a small amount of the solid C.I. **Reactive Yellow 185** powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Acquire the IR spectrum of the dye sample, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks. Assign these peaks to their corresponding functional groups.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of C.I. **Reactive Yellow 185** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral lines.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra.
- Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ^1H signals.

- Spectral Analysis: Assign the chemical shifts to the respective protons and carbons in the molecular structure.

Synthesis Pathway

The manufacturing of C.I. **Reactive Yellow 185** is a multi-step process involving diazotization, coupling, and condensation reactions.[1]

*Synthesis Pathway of C.I. **Reactive Yellow 185**.*

Conclusion

This technical guide consolidates the known information about C.I. **Reactive Yellow 185** and provides standardized protocols for its spectroscopic characterization. While there is a notable absence of published, specific spectral data for this dye, the methodologies outlined herein provide a clear path for researchers to obtain this crucial information. The acquisition and publication of such data would be a valuable contribution to the fields of analytical chemistry, materials science, and industrial dyeing.

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